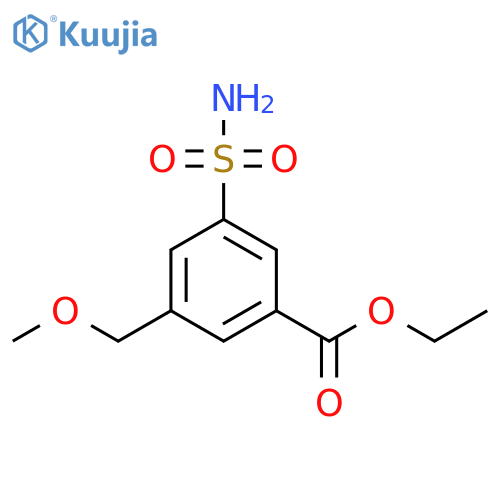Cas no 1410436-06-4 (ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate)

1410436-06-4 structure
商品名:ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate
- Benzoic acid, 3-(aminosulfonyl)-5-(methoxymethyl)-, ethyl ester
- EN300-1618529
- AKOS013152826
- 1410436-06-4
-
- インチ: 1S/C11H15NO5S/c1-3-17-11(13)9-4-8(7-16-2)5-10(6-9)18(12,14)15/h4-6H,3,7H2,1-2H3,(H2,12,14,15)
- InChIKey: FJDWEZRYCSMUEN-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C1=CC(COC)=CC(S(N)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 273.06709375g/mol
- どういたいしつりょう: 273.06709375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3(Predicted)
- ふってん: 452.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.73±0.60(Predicted)
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1618529-2.5g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 2.5g |
$1454.0 | 2023-05-25 | ||
| Enamine | EN300-1618529-5.0g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 5g |
$2152.0 | 2023-05-25 | ||
| Enamine | EN300-1618529-100mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 100mg |
$615.0 | 2023-09-23 | ||
| Enamine | EN300-1618529-250mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 250mg |
$642.0 | 2023-09-23 | ||
| Enamine | EN300-1618529-1000mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 1000mg |
$699.0 | 2023-09-23 | ||
| Enamine | EN300-1618529-10000mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 10000mg |
$3007.0 | 2023-09-23 | ||
| Enamine | EN300-1618529-10.0g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 10g |
$3191.0 | 2023-05-25 | ||
| Enamine | EN300-1618529-0.5g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 0.5g |
$713.0 | 2023-05-25 | ||
| Enamine | EN300-1618529-0.05g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 0.05g |
$624.0 | 2023-05-25 | ||
| Enamine | EN300-1618529-500mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 500mg |
$671.0 | 2023-09-23 |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
1410436-06-4 (ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate) 関連製品
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
